3-Amino-6-iodopyrazine-2-carboxylic acid
Overview
Description
3-Amino-6-iodopyrazine-2-carboxylic acid is a heterocyclic organic compound that contains both amino and carboxylic acid functional groups
Scientific Research Applications
3-Amino-6-iodopyrazine-2-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-iodopyrazine-2-carboxylic acid typically involves the iodination of 3-Aminopyrazine-2-carboxylic acid. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyrazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-iodopyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino and carboxylic acid groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.
Mechanism of Action
The mechanism of action of 3-Amino-6-iodopyrazine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodine atom can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazine-2-carboxylic acid: Lacks the iodine atom, which may result in different chemical and biological properties.
6-Iodopyrazine-2-carboxylic acid:
3-Amino-5-iodopyrazine-2-carboxylic acid: Similar structure but with the iodine atom at a different position, leading to variations in reactivity and applications.
Uniqueness
The unique combination of amino, carboxylic acid, and iodine functional groups in 3-Amino-6-iodopyrazine-2-carboxylic acid provides distinct chemical reactivity and potential for diverse applications in scientific research. The iodine atom enhances its utility in coupling reactions and as a precursor for more complex molecules.
Properties
IUPAC Name |
3-amino-6-iodopyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN3O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H2,7,8)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXRLDGHYRHOGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676499 | |
Record name | 3-Amino-6-iodopyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875781-48-9 | |
Record name | 3-Amino-6-iodopyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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